molecular formula C21H26F2N2O3 B6104677 1-[[2-(difluoromethoxy)phenyl]methyl]-N-(3,4-dimethoxyphenyl)piperidin-3-amine

1-[[2-(difluoromethoxy)phenyl]methyl]-N-(3,4-dimethoxyphenyl)piperidin-3-amine

Cat. No.: B6104677
M. Wt: 392.4 g/mol
InChI Key: HCEBPCYRQPNELV-UHFFFAOYSA-N
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Description

1-[[2-(difluoromethoxy)phenyl]methyl]-N-(3,4-dimethoxyphenyl)piperidin-3-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with difluoromethoxy and dimethoxyphenyl groups. The presence of these functional groups imparts specific chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[2-(difluoromethoxy)phenyl]methyl]-N-(3,4-dimethoxyphenyl)piperidin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[[2-(difluoromethoxy)phenyl]methyl]-N-(3,4-dimethoxyphenyl)piperidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[[2-(difluoromethoxy)phenyl]methyl]-N-(3,4-dimethoxyphenyl)piperidin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[[2-(difluoromethoxy)phenyl]methyl]-N-(3,4-dimethoxyphenyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[2-(difluoromethoxy)phenyl]methyl]-N-(3,4-dimethoxyphenyl)piperidin-3-amine is unique due to the presence of both difluoromethoxy and dimethoxyphenyl groups, which impart specific chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable subject of study in various scientific fields .

Properties

IUPAC Name

1-[[2-(difluoromethoxy)phenyl]methyl]-N-(3,4-dimethoxyphenyl)piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F2N2O3/c1-26-19-10-9-16(12-20(19)27-2)24-17-7-5-11-25(14-17)13-15-6-3-4-8-18(15)28-21(22)23/h3-4,6,8-10,12,17,21,24H,5,7,11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEBPCYRQPNELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2CCCN(C2)CC3=CC=CC=C3OC(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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